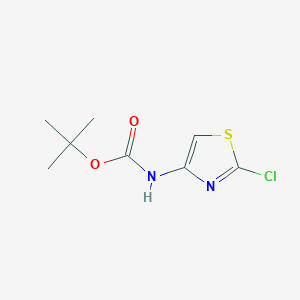
tert-Butyl (2-chlorothiazol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (2-chlorothiazol-4-yl)carbamate” is a chemical compound with the CAS Number: 1258934-67-6 . It has a molecular weight of 234.71 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “tert-butyl N-(2-chlorothiazol-4-yl)carbamate” and its InChI code is "1S/C8H12ClN2O2S/c1-8(2,3)13-7(12)11-5-4-14-6(9)10-5/h4,14H,1-3H3,(H,11,12)" .It is stored in an inert atmosphere at a temperature of 2-8°C . The shipping temperature is normal .
Applications De Recherche Scientifique
Synthetic Applications
Tert-Butyl (2-chlorothiazol-4-yl)carbamate, a chemical compound with diverse applications, has been studied extensively for its synthetic utility. For instance, Kant, Singh, and Agarwal (2015) demonstrated the synthesis of a related compound, tert-butyl ester, through a process involving di-tert-butyldicarbonate (Boc anhydride), characterized by NMR and IR spectroscopy and X-ray diffraction studies. This process is essential for understanding the structural properties and potential applications of such compounds in various fields including material science and pharmaceuticals (Kant, Singh, & Agarwal, 2015).
Catalysis and Organic Synthesis
In the realm of catalysis and organic synthesis, M. Storgaard and J. Ellman (2009) explored the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, including derivatives of tert-butyl carbamate. This study contributes to the broader understanding of asymmetric synthesis and catalysis, offering insights into novel methodologies for creating complex organic molecules with potential applications in medicinal chemistry and material science (Storgaard & Ellman, 2009).
Materials Science
In materials science, Jiabao Sun et al. (2015) synthesized benzothiazole-modified carbazole derivatives including tert-butyl carbazole derivative, demonstrating their potential as organogelators for detecting acid vapors. This research indicates the significance of tert-butyl carbazole derivatives in developing advanced materials for sensing applications, highlighting their role in fabricating sensitive and selective chemical sensors (Sun et al., 2015).
Pharmaceutical Research
In pharmaceutical research, the synthesis of tert-butyl carbamate derivatives has been studied in relation to their potential as intermediates for drug development. Ghosh, Cárdenas, and Brindisi (2017) investigated asymmetric aldol routes to synthesize tert-butyl carbamate derivatives for developing novel protease inhibitors. This study underscores the importance of tert-butyl carbamate derivatives in the synthesis of bioactive molecules, potentially leading to new therapeutic agents (Ghosh, Cárdenas, & Brindisi, 2017).
Crystallography and Structural Analysis
Research in crystallography has also focused on tert-butyl carbamate derivatives. For example, Das et al. (2016) synthesized two carbamate derivatives and conducted structural characterization using X-ray diffraction. This work contributes to our understanding of the structural properties of carbamate derivatives, which is crucial for their application in various scientific fields (Das et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(2-chloro-1,3-thiazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-8(2,3)13-7(12)11-5-4-14-6(9)10-5/h4H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQFRLNQQHOGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454279.png)
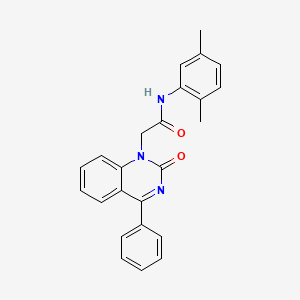
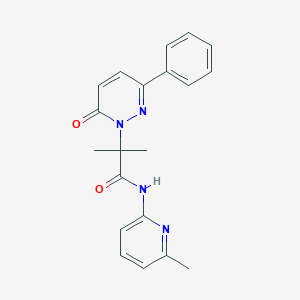
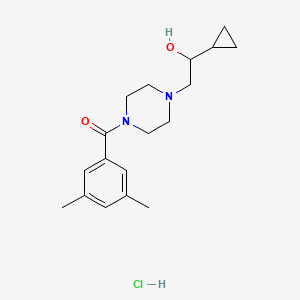
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2454286.png)
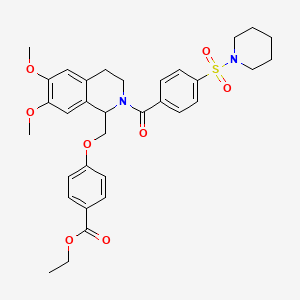
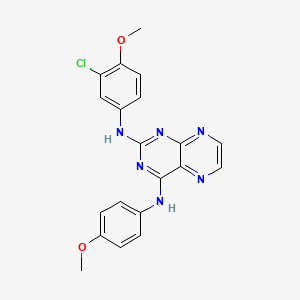
![1-(pyridin-4-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2454289.png)
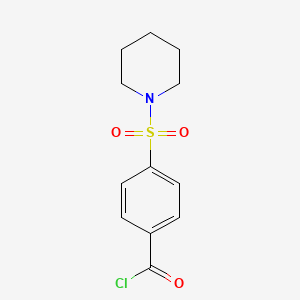
![8-bromo-3-(2,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2454291.png)
![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2454292.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2454295.png)
![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454300.png)